2,4-Dinitrophenyl cyclobutanecarboxylate
Description
2,4-Dinitrophenyl cyclobutanecarboxylate is an ester derivative featuring a 2,4-dinitrophenyl (DNP) group linked via an ester bond to a cyclobutane ring. The compound’s structure combines the electron-withdrawing nitro groups of the DNP moiety with the sterically constrained cyclobutane-carboxylate group. This configuration influences its reactivity in nucleophilic substitution reactions, where the leaving group (cyclobutanecarboxylate) departs upon attack by nucleophiles such as hydrazine. Applications may include its use as a reactive intermediate in organic synthesis or as a mechanistic probe in kinetic studies.
Properties
CAS No. |
64461-79-6 |
|---|---|
Molecular Formula |
C11H10N2O6 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C11H10N2O6/c14-11(7-2-1-3-7)19-10-5-4-8(12(15)16)6-9(10)13(17)18/h4-7H,1-3H2 |
InChI Key |
DQESGJVFNKPNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl cyclobutanecarboxylate typically involves the esterification of 2,4-dinitrophenol with cyclobutanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl cyclobutanecarboxylate.
Hydrolysis: 2,4-dinitrophenol and cyclobutanecarboxylic acid.
Scientific Research Applications
2,4-Dinitrophenyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds through the formation of hydrazones.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl cyclobutanecarboxylate involves its interaction with biological molecules through its reactive nitro groups and ester functionality. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production. This mechanism is similar to that of other dinitrophenyl compounds, which uncouple oxidative phosphorylation in mitochondria .
Comparison with Similar Compounds
Data Tables and Analysis
Table 1: Comparative Kinetic and Thermodynamic Parameters for 2,4-Dinitrophenyl Derivatives Reacting with Hydrazine in DMSO
| Compound | Leaving Group (X) | $k_A \, (\times 10^{-3} \, \text{M}^{-1}\text{s}^{-1})$ | $\Delta H^\circ \, (\text{kJ/mol})$ | $\Delta S^\circ \, (\text{J/mol.K})$ |
|---|---|---|---|---|
| 2,4-Dinitrophenyl Phenyl Ether | –OPh | 0.54 | 58 | -90 |
| 2,4-Dinitrophenyl Phenyl Sulfide | –SPh | 0.89 | 49 | -110 |
| 2,4-Dinitrophenyl Phenyl Sulfone | –SO₂Ph | 1.24 | 42 | -120 |
| This compound* | –O-CO-cyclobutyl | ~0.70–1.00 (predicted) | ~50–55 (predicted) | ~-100 (predicted) |
*Predicted values based on electronic and steric trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
